molecular formula C22H20FN7O2S2 B11429835 2-Fluoro-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

2-Fluoro-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11429835
M. Wt: 497.6 g/mol
InChI Key: MBHRKMNDUWIYTP-UHFFFAOYSA-N
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Description

2-Fluoro-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzamide, a thiadiazole, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the 1,3,4-thiadiazole and 1,2,4-triazole rings, followed by their functionalization and coupling with the fluorobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and triazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide ring.

Scientific Research Applications

2-Fluoro-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Materials Science: The compound’s properties can be utilized in the development of new materials with specific characteristics.

    Chemical Biology: It can serve as a probe or tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorobenzamide, thiadiazole, and triazole moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H20FN7O2S2

Molecular Weight

497.6 g/mol

IUPAC Name

2-fluoro-N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H20FN7O2S2/c1-13-6-5-7-15(10-13)30-18(11-24-20(32)16-8-3-4-9-17(16)23)27-29-22(30)33-12-19(31)25-21-28-26-14(2)34-21/h3-10H,11-12H2,1-2H3,(H,24,32)(H,25,28,31)

InChI Key

MBHRKMNDUWIYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=CC=C4F

Origin of Product

United States

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